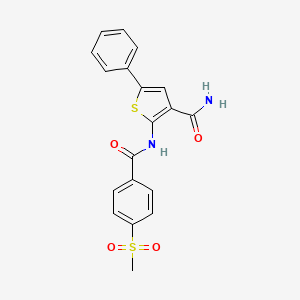

2-(4-(甲磺酰基)苯甲酰基氨基)-5-苯基噻吩-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While there isn’t specific information on the synthesis of “2-(4-(Methylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide”, there are general methods for the synthesis of benzamides and sulfonamides . For instance, benzamides can be synthesized through the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid . Similarly, the synthesis of sulfonamides can involve the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .科学研究应用

合成方法和化学反应

- N-苄基羧酰胺的氯磺化研究展示了由 N-苄基对氯和 2,4-二氯苯甲酰胺合成的磺酰氯,其随后被用于生产各种衍生物。这项研究重点介绍了可能与类似化合物相关的合成途径 (Cremlyn, Ellis, & Pinney, 1989)。

生物活性

- 对取代的 4-[(甲磺酰基)氨基]苯甲酰胺和磺酰胺的 III 类抗心律失常活性的调查揭示了其在心血管应用中的潜力。这些化合物显示出有效的 III 类活性,而不会影响传导,证明了磺酰胺和苯甲酰胺衍生物在心血管疾病中的治疗相关性 (Ellingboe et al., 1992)。

类药物化合物的合成

- 一种用于平行合成类药物 5-氨基取代的 1,2,4-噻二唑衍生物的方法,采用羧酰胺二硫代氨基甲酸酯的环化反应,突出了创造具有潜在药物应用化合物的创新方法 (Park et al., 2009)。

与生物分子的相互作用

- 使用超声波干涉仪技术对氨基酸的羧酰胺衍生物与牛血清白蛋白 (BSA) 的相互作用进行的体外研究探讨了这些化合物对蛋白质的结合效应。这项研究可以提供对与类似化学结构相关的药物-蛋白质相互作用的见解 (Thakare et al., 2018)。

作用机制

Target of Action

The primary target of 2-(4-(Methylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide is the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.

Mode of Action

The compound interacts with the COX-2 enzyme, inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostanoids, thereby reducing inflammation and pain. The compound’s selectivity for COX-2 over COX-1 minimizes the risk of side effects associated with non-selective NSAIDs, such as gastric ulcers and cardiovascular issues .

Biochemical Pathways

The compound affects the arachidonic acid pathway . Under normal conditions, arachidonic acid is converted by COX enzymes into prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, the compound reduces the production of these pro-inflammatory mediators .

Result of Action

The inhibition of COX-2 by the compound results in a reduction of inflammation and pain . This is due to the decreased production of pro-inflammatory prostaglandins. Furthermore, the compound’s selectivity for COX-2 over COX-1 means it can reduce inflammation without the gastrointestinal side effects often seen with non-selective NSAIDs .

属性

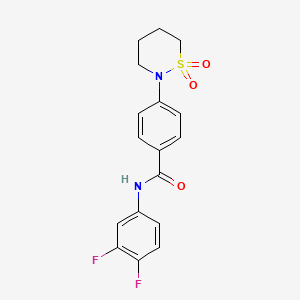

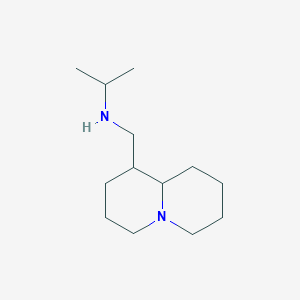

IUPAC Name |

2-[(4-methylsulfonylbenzoyl)amino]-5-phenylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4S2/c1-27(24,25)14-9-7-13(8-10-14)18(23)21-19-15(17(20)22)11-16(26-19)12-5-3-2-4-6-12/h2-11H,1H3,(H2,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYYYWBEFZUKAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(Methylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2811819.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-methylbenzamide](/img/structure/B2811826.png)

![2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2811830.png)

![2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2811833.png)

![2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2811837.png)

![N-(benzo[d]thiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide](/img/structure/B2811841.png)